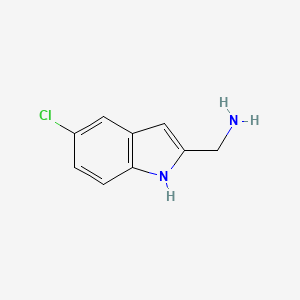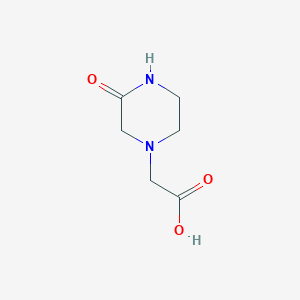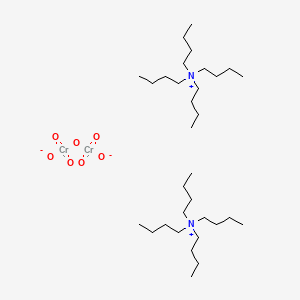
Bis(tetrabutylammonium) dichromate
Vue d'ensemble
Description
Bis(tetrabutylammonium) dichromate (TBADC) is an organic compound with the chemical formula C32H72Cr2N2O7 . It is a mild oxidizing agent that can be used as a reagent for various chemical reactions .
Synthesis Analysis
While specific synthesis methods for Bis(tetrabutylammonium) dichromate were not found in the search results, it’s known that TBADC can be used as a reagent in the preparation of nitrophenol derivatives and quinones under aprotic reaction conditions .Molecular Structure Analysis
The molecular structure of Bis(tetrabutylammonium) dichromate consists of two tetrabutylammonium ions and one dichromate ion . The linear formula is [(CH3CH2CH2CH2)4N]2Cr2O7 .Chemical Reactions Analysis
TBADC is used in various chemical reactions. It can convert oximes to carbonyl compounds under microwave irradiation . It also serves as a catalyst precursor for the gas phase dehydration of acetic acid to ketene .Physical And Chemical Properties Analysis
Bis(tetrabutylammonium) dichromate is a solid at 20 degrees Celsius . It has a molecular weight of 700.92 g/mol . The compound appears as a light yellow to brown powder or crystalline substance .Applications De Recherche Scientifique
Conversion of Oximes to Carbonyl Compounds
- Scientific Field : Organic Chemistry
- Summary of Application : BTBAD is an efficient reagent for the conversion of oximes to the corresponding carbonyl compounds .
- Methods of Application : The reaction was performed under microwave irradiation .
- Results or Outcomes : The use of BTBAD under microwave irradiation resulted in excellent yields . It also facilitates the de-protection of acetals and ketals .
Preparation of Nitrophenol Derivatives and Quinones
- Scientific Field : Organic Chemistry
- Summary of Application : BTBAD can be used as a reagent for the preparation of nitrophenol derivatives and quinones under aprotic reaction conditions .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, are not detailed in the source .
Catalyst Precursor for Gas Phase Dehydration of Acetic Acid to Ketene
- Scientific Field : Chemical Engineering
- Summary of Application : BTBAD can be used as a catalyst precursor for the gas phase dehydration of acetic acid to ketene .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, are not detailed in the source .
Oxidizing Reagent
- Scientific Field : Organic Chemistry
- Summary of Application : BTBAD is a mild oxidizing agent .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, are not detailed in the source .
Safety And Hazards
Orientations Futures
While specific future directions for Bis(tetrabutylammonium) dichromate were not found in the search results, it’s known that chromium (VI) compounds, which include Bis(tetrabutylammonium) dichromate, are classified as carcinogenic . This suggests that future research may focus on understanding the health impacts of these compounds and developing safer alternatives.
Propriétés
IUPAC Name |
oxido-(oxido(dioxo)chromio)oxy-dioxochromium;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H36N.2Cr.7O/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;;;;;/h2*5-16H2,1-4H3;;;;;;;;;/q2*+1;;;;;;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKQSIQNDMIVIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H72Cr2N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(tetrabutylammonium) dichromate | |
CAS RN |
56660-19-6 | |
| Record name | Tetrabutylammonium, salt with chromic acid (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



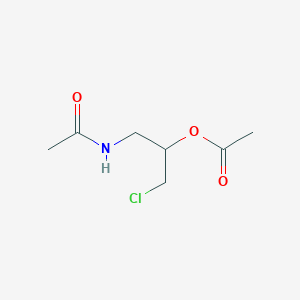
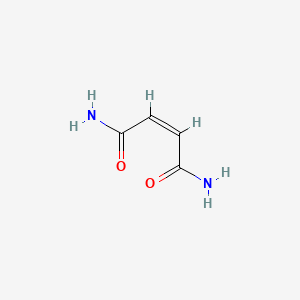
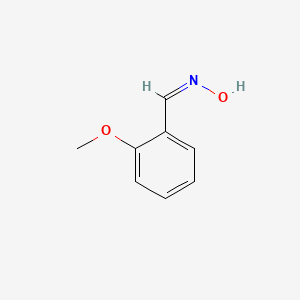
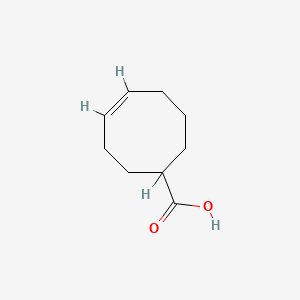
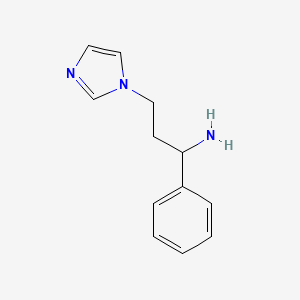
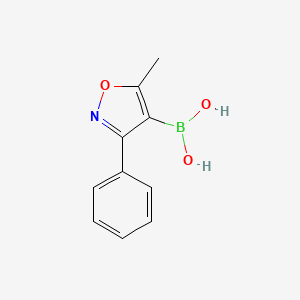
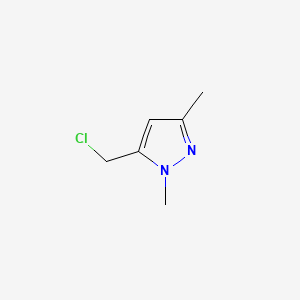
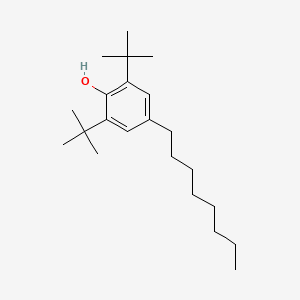

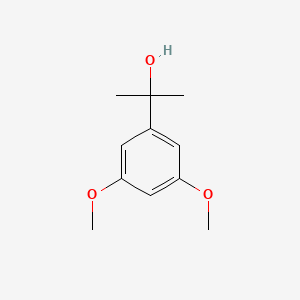
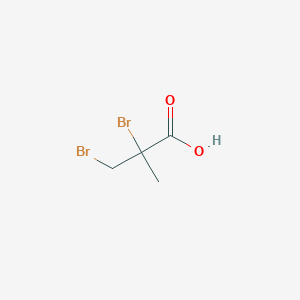
![6-Chlorobenzo[d]thiazole-2-thiol](/img/structure/B1587981.png)
